molecular formula C8H9Cl2O4P B14448856 Phosphoric acid, 3,4-dichlorophenyl dimethyl ester CAS No. 75489-41-7

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester

Cat. No.: B14448856
CAS No.: 75489-41-7
M. Wt: 271.03 g/mol
InChI Key: SZNNHHDICIJCMS-UHFFFAOYSA-N
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Description

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester is an organophosphorus compound that belongs to the class of phosphate esters These compounds are characterized by the presence of a phosphate group bonded to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 3,4-dichlorophenyl dimethyl ester typically involves the esterification of phosphoric acid with 3,4-dichlorophenol and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

H3PO4+C6H3Cl2OH+(CH3)2SO4C6H3Cl2OPO(OCH3)2+H2O\text{H}_3\text{PO}_4 + \text{C}_6\text{H}_3\text{Cl}_2\text{OH} + (\text{CH}_3)_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_3\text{Cl}_2\text{OPO}(\text{OCH}_3)_2 + \text{H}_2\text{O} H3​PO4​+C6​H3​Cl2​OH+(CH3​)2​SO4​→C6​H3​Cl2​OPO(OCH3​)2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield phosphoric acid and 3,4-dichlorophenol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester.

    Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: Phosphoric acid and 3,4-dichlorophenol.

    Substitution: Various substituted phosphoric acid derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphoric acid, 3,4-dichlorophenyl dimethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid, dimethyl 4-nitrophenyl ester
  • Phosphoric acid, dimethyl phenyl ester
  • Phosphoric acid, dimethyl 2,4-dichlorophenyl ester

Uniqueness

Phosphoric acid, 3,4-dichlorophenyl dimethyl ester is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

75489-41-7

Molecular Formula

C8H9Cl2O4P

Molecular Weight

271.03 g/mol

IUPAC Name

(3,4-dichlorophenyl) dimethyl phosphate

InChI

InChI=1S/C8H9Cl2O4P/c1-12-15(11,13-2)14-6-3-4-7(9)8(10)5-6/h3-5H,1-2H3

InChI Key

SZNNHHDICIJCMS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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